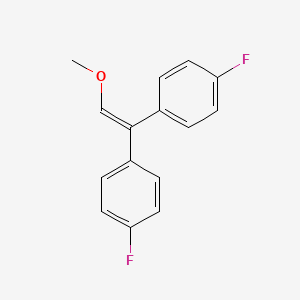
1,1'-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) is a chemical compound known for its unique structure and properties It consists of two 4-fluorobenzene rings connected by a 2-methoxyethene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) typically involves the reaction of 4-fluorobenzene derivatives with a methoxyethene precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, a common method involves the use of a palladium-catalyzed coupling reaction under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The fluorine atoms in the benzene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzene compounds .
Aplicaciones Científicas De Investigación
1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Dimethoxymethylene)bis(4-fluorobenzene): Similar in structure but with different substituents on the ethene bridge.
1,1’-(1,2-Ethenediyl)bis(4-bromo-2-fluorobenzene): Contains bromine atoms instead of fluorine, leading to different reactivity and properties.
Uniqueness
1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) is unique due to its specific methoxyethene bridge and fluorine substituents, which impart distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
53780-24-8 |
|---|---|
Fórmula molecular |
C15H12F2O |
Peso molecular |
246.25 g/mol |
Nombre IUPAC |
1-fluoro-4-[1-(4-fluorophenyl)-2-methoxyethenyl]benzene |
InChI |
InChI=1S/C15H12F2O/c1-18-10-15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10H,1H3 |
Clave InChI |
AFLQMTVJDDNOMX-UHFFFAOYSA-N |
SMILES canónico |
COC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl pyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13914525.png)
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)

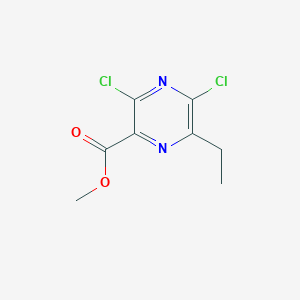
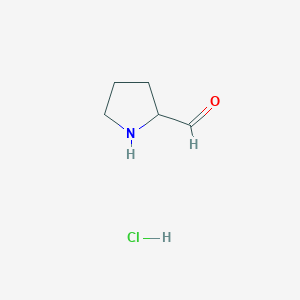
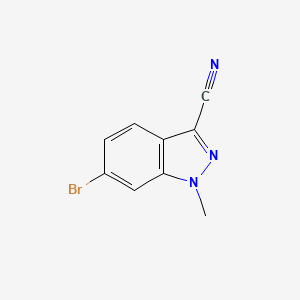
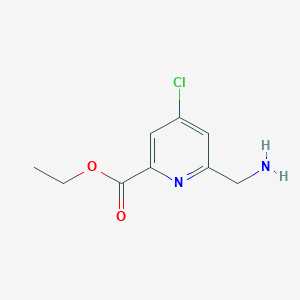

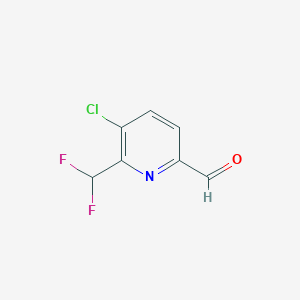
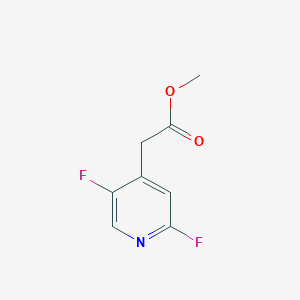
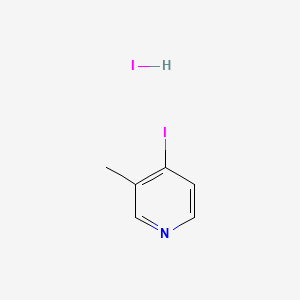
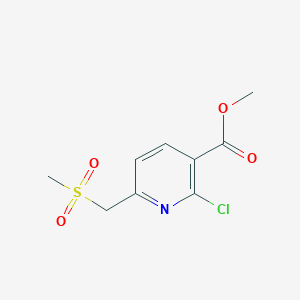
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)
